2-Oxoethanethioamide

Description

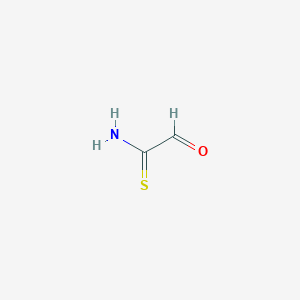

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxoethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NOS/c3-2(5)1-4/h1H,(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTCEDOJXPLERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315033 | |

| Record name | Glyoxylamide, 1-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857369-11-0 | |

| Record name | Glyoxylamide, 1-thio- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857369-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxylamide, 1-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 2 Oxoethanethioamide

Nucleophilic Reactivity at the Thiocarbonyl and Carbonyl Centers

The thiocarbonyl group in α-oxothioamides is generally more reactive towards nucleophiles than the corresponding carbonyl group. This enhanced reactivity is attributed to the better ability of the larger sulfur atom to accommodate a negative charge and the weaker π-bond of the C=S double bond compared to the C=O double bond. This differential reactivity allows for highly regioselective reactions.

The reaction of N-aryl-α-oxothioamides with primary and secondary amines proceeds via an acid-catalyzed condensation mechanism. scilit.com In the presence of a catalyst such as benzoic acid, the amine preferentially attacks the more electrophilic thiocarbonyl carbon. scilit.com The proposed mechanism involves the initial attack of the amine on the thiocarbonyl carbon, forming a tetrahedral intermediate. Proton transfer followed by the elimination of a water molecule leads to the final product. journaltocs.ac.uk This process is a classic example of a condensation reaction where a new carbon-nitrogen double bond is formed. journaltocs.ac.ukwikipedia.org

The acid-catalyzed condensation of amines with N-aryl-α-oxothioamides results in the highly regioselective synthesis of α-oxoamidines. scilit.com The reaction demonstrates excellent selectivity, with the amine nucleophile exclusively attacking the thiocarbonyl carbon over the carbonyl carbon. scilit.com This method provides a direct route to α-oxoamidines, overcoming limitations of previously reported syntheses. The high regioselectivity is a direct consequence of the greater electrophilicity of the thiocarbonyl center. scilit.com

Table 1: Synthesis of α-Oxoamidines via Acid-Catalyzed Condensation This table summarizes the reaction of various amines with N-aryl-α-oxothioamides.

| Amine Reactant | α-Oxothioamide Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | N-phenyl-2-oxo-2-phenylethanethioamide | Benzoic Acid | 2-Oxo-N-phenyl-2-phenyl-1-(piperidin-1-yl)ethan-1-imine | 85 | scilit.com |

| Morpholine | N-phenyl-2-oxo-2-phenylethanethioamide | Benzoic Acid | 1-(Morpholino)-2-oxo-N-phenyl-2-phenylethan-1-imine | 88 | scilit.com |

| Aniline | N-phenyl-2-oxo-2-phenylethanethioamide | Benzoic Acid | N,N'-diphenyl-2-oxo-2-phenylethane-1,1-diimine | 82 | scilit.com |

Cyclization Pathways and Heterocycle Formation

Precursors derived from 2-oxoethanethioamide, such as thiosemicarbazides, are valuable intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles. The reaction conditions play a crucial role in directing the cyclization pathway to selectively form different heterocyclic scaffolds.

Bis-acid thiosemicarbazides, which can be prepared from precursors related to this compound, undergo acid-catalyzed cyclization to yield 2,5-disubstituted-1,3,4-thiadiazoles. When these thiosemicarbazide (B42300) precursors are treated with concentrated sulfuric acid at low temperatures (0 °C), an intramolecular cyclodehydration occurs, leading to the formation of the 1,3,4-thiadiazole (B1197879) ring. entegris.comresearchgate.net This method is a common and efficient route for synthesizing 2-amino-substituted 1,3,4-thiadiazoles. rsc.orgsci-hub.se

The same bis-acid thiosemicarbazide precursors used for thiadiazole synthesis can be directed towards different heterocyclic systems under alternative conditions. entegris.comrsc.org

1,2,4-Triazoles: Thermal intramolecular cyclodehydration in an alkaline medium (e.g., 2N NaOH) results in the formation of 4-aryl/alkyl-2,4-dihydro-1,2,4-triazole-3-thiones. entegris.comrsc.org

1,3,4-Oxadiazoles: Oxidative cyclization of the thiosemicarbazide precursors using reagents like iodine in potassium iodide (I₂/KI) within an alkaline solution leads to the formation of alkyl/arylamino-1,3,4-oxadiazoles. entegris.comrsc.org This transformation involves the formation of a C-O bond and closure of the five-membered ring. dtic.mil

Table 2: Heterocycle Formation from a Common Thiosemicarbazide Precursor This table illustrates how different reaction conditions applied to the same starting material yield distinct heterocyclic products.

| Target Heterocycle | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | H₂SO₄, 0 °C | 2-Aminoalkyl/aryl-1,3,4-thiadiazole | 81-85 | entegris.comresearchgate.net |

| 1,2,4-Triazole | 2N NaOH, Reflux | 2,4-Dihydro-1,2,4-triazol-3-thione | 84-87 | entegris.comrsc.org |

| 1,3,4-Oxadiazole | I₂/KI, 4% NaOH, Reflux | Alkyl/arylamino-1,3,4-oxadiazole | 82-86 | entegris.comrsc.org |

Intramolecular Rearrangements and Bond Cleavage Reactions

The literature on intramolecular rearrangements and specific bond cleavage reactions focusing solely on this compound is limited. However, studies on related α-oxothioamides and similar structures provide insights into potential reactive pathways. For instance, research on enaminones has shown that a C=C bond can be cleaved and transformed into a C=S bond to synthesize N,N-disubstituted α-keto thioamides. This process involves a cascade of reactions including intramolecular cyclization and ring-opening.

Additionally, photochemical reactions of related α-oxoamides can lead to rearrangements and the formation of products like oxazolidin-4-ones or β-lactams through hydrogen abstraction. While not directly demonstrated for this compound, these reactions suggest that the α-oxothioamide framework possesses the potential for complex intramolecular transformations and bond cleavages under specific energetic conditions, such as photochemical irradiation or thermal stress. However, detailed studies on such rearrangements for this compound itself are not extensively documented.

Mechanistic Investigations of Unexpected Byproduct Formation during α-Oxothioamide Synthesis

In the course of developing new synthetic routes, the formation of unexpected byproducts can reveal alternative reaction pathways. One such investigation occurred during a one-pot reaction intended to synthesize 2-acyl-5-functionalized-4-aminothiazoles from α-oxodithioesters, cyanamide (B42294), and α-bromoacetamides. tandfonline.com Instead of the expected thiazole (B1198619), the reaction surprisingly yielded N,N-dimethyl-2-oxoethanethioamide derivatives as major products. tandfonline.com

A proposed mechanism for the formation of these α-oxothioamide byproducts suggests a crucial role for the solvent and base used in the reaction. tandfonline.com The reaction is believed to proceed as follows:

Deprotonation of Cyanamide : In the presence of a strong base such as sodium hydride (NaH), cyanamide is deprotonated to form its corresponding anion. tandfonline.com

Reaction with Solvent : This cyanamide anion then reacts with the solvent, N,N-dimethylformamide (DMF), instead of the intended α-oxodithioester. tandfonline.com

Formation of Dimethylamide : This unintended reaction with the solvent generates sodium dimethylamide as a byproduct. tandfonline.com

Condensation Reaction : The newly formed sodium dimethylamide acts as a nucleophile and undergoes a condensation reaction with the α-oxodithioester present in the mixture. This final step furnishes the N,N-dimethyl-α-oxothioamide byproduct. tandfonline.com

This mechanistic pathway highlights how reaction components, including the solvent, can actively participate in side reactions to produce unforeseen compounds. The structures of the resulting α-oxothioamides, such as N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoethanethioamide, were confirmed through X-ray crystallography. tandfonline.com

| Reactant 1 | Reactant 2 (Reagent/Base) | Solvent | Unexpected Byproduct |

|---|---|---|---|

| α-Oxodithioester | Cyanamide / Sodium Hydride | DMF | N,N-dimethyl-α-oxothioamide |

C=C Bond Cleavage Mechanisms in Enaminone Precursors

Enaminones are versatile building blocks in organic synthesis due to the presence of an electron-donating amino group and an electron-withdrawing carbonyl group connected by a C=C double bond. researchgate.net The cleavage of this C=C bond represents a powerful strategy for synthesizing various functionalized molecules, including α-keto amides, which are structurally related to this compound. rsc.org This transformation has been achieved under various conditions, including acid-catalyzed, base-promoted, and metal-catalyzed systems. sioc-journal.cnmdpi.com

Acid-Catalyzed Cleavage: An acid-catalyzed method has been developed for the selective cleavage of the C=C double bond in enaminones. mdpi.com For instance, using acetic acid (HOAc) as a catalyst in ethanol, enaminones can be transformed in a one-pot synthesis to yield 3,4-dihydroquinazolines. mdpi.com This transition-metal-free and oxidant-free method demonstrates the ability to cleave the enaminone C=C bond and facilitate the formation of new C–N and C=N bonds in a cascade reaction. mdpi.com

Base-Promoted Cleavage: The C=C bond in NH₂-functionalized enaminones can also be cleaved at room temperature using a base. sioc-journal.cn In the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), enaminones react with sulfonyl azides to produce N-sulfonyl amidines. sioc-journal.cn Mechanistic studies, including ¹⁵N-labeling experiments, support a pathway involving the in-situ generation and subsequent decomposition of a 1,2,3-triazoline (B1256620) intermediate. sioc-journal.cn This metal- and oxidant-free approach highlights the utility of base promotion in activating the C=C bond for cleavage. sioc-journal.cn

Copper-Catalyzed Cleavage: A copper-catalyzed approach has been shown to activate the C=C bond of enaminones for the synthesis of α-keto amides. rsc.org This method employs a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), in the presence of a copper catalyst. Isotope labeling experiments have indicated that water serves as the oxygen source for the newly formed carbonyl group in the α-keto amide product. rsc.org

These diverse methodologies for C=C bond cleavage in enaminone precursors underscore the synthetic versatility of this reaction class for accessing complex molecular architectures.

| Catalytic System | Key Reagents | Precursor | Resulting Product Class | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | HOAc | Enaminone | 3,4-Dihydroquinazolines | mdpi.com |

| Base-Promoted | DBU, Sulfonyl Azide (B81097) | NH₂-Enaminone | N-Sulfonyl Amidines | sioc-journal.cn |

| Copper-Catalyzed | Cu Catalyst, PhI(OAc)₂ | Enaminone | α-Keto Amides | rsc.org |

Structural Diversity and Chemical Derivatization of 2 Oxoethanethioamide Analogues

Synthesis and Modification of N-Substituted and Ring-Fused Derivatives

The synthesis of N-substituted 2-oxoethanethioamide analogues can be achieved through several methods. One common approach involves the thioacylation of amines. For instance, α-keto acids can react with amines and elemental sulfur in the presence of a nucleophilic catalyst, such as a thiol, to furnish N-substituted α-ketothioamides. organic-chemistry.org This method is notable for its tolerance of a broad range of functional groups. organic-chemistry.org Another strategy involves the reaction of sulfoxonium ylides with primary or secondary amines in the presence of elemental sulfur. organic-chemistry.org Microwave-assisted multi-component reactions also provide a facile and selective route to N-substituted derivatives. rsc.org

The modification of the amide C-N bond through activation with agents like triflic anhydride (B1165640) can facilitate the addition of various nucleophiles, leading to N-substituted products. rsc.org Furthermore, iron-catalyzed Paal-Knorr type condensations of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water offer a practical and environmentally friendly method for synthesizing N-substituted pyrroles, which can be considered related structural motifs. organic-chemistry.org

Ring-fused derivatives incorporating the this compound core are of significant interest due to their potential biological activities. The synthesis of these systems often involves intramolecular cyclization reactions. For example, β-ketothioamides, which share the α-keto thioamide functionality, can undergo intramolecular 1,5-cyclization of their propargylated derivatives to yield fully substituted hydrothiophenes. chim.it

The construction of fused heterocyclic systems can also be achieved through multicomponent reactions. A one-pot, three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate (B1228247), and a 2-amino-4H-1,3-thiazin-4-one derivative can produce thiazine-dicarboxylates in good yields. mdpi.com Similarly, thiazole-pyrimidines can be synthesized through a three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com The development of fused-ring oxazolopyrrolopyridopyrimidine systems has also been reported, highlighting the versatility of annulation strategies in generating complex heterocyclic structures. nih.gov

| Derivative Type | Synthetic Method | Key Features | Example Starting Materials |

| N-Substituted | Thioacylation of amines | Broad functional group tolerance | α-keto acids, amines, elemental sulfur |

| N-Substituted | Reaction with sulfoxonium ylides | Mild reaction conditions | Sulfoxonium ylides, primary/secondary amines, elemental sulfur |

| N-Substituted | Microwave-assisted multicomponent reaction | Rapid and selective | Amines, other reactants depending on desired product |

| Ring-Fused (Hydrothiophenes) | Intramolecular cyclization | Atom and step economical | Propargylated β-ketothioamides |

| Ring-Fused (Thiazines) | One-pot three-component reaction | Good yields, operational simplicity | Isocyanides, dialkyl acetylenedicarboxylates, 2-amino-4H-1,3-thiazin-4-ones |

| Ring-Fused (Thiazole-pyrimidines) | Three-component reaction | Efficient synthesis | Thioureas, α-haloketones, dialkyl acetylenedicarboxylates |

Functional Group Interconversions and Modular Assembly Strategies

Functional group interconversions are a cornerstone of synthetic chemistry, enabling the transformation of one functional group into another to access a wider range of derivatives. In the context of this compound and its analogues, the thioamide group itself is often the result of a functional group interconversion, typically from an amide. This thionation can be achieved using various reagents, with a notable green chemistry approach utilizing rhodanine (B49660) as a sulfur-transfer agent in the presence of reusable MCM-41 mesoporous silica. scispace.comresearchgate.net Another method involves the use of Lawesson's reagent, although this can be costly and produce significant phosphorus waste. sci-hub.se More environmentally friendly alternatives like elemental sulfur are increasingly being explored. sci-hub.se

The α-keto thioamide moiety can also be synthesized through more complex transformations. For example, an unprecedented cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur and N,N-dimethyl-4-aminopyridine provides a metal-free pathway to N,N-disubstituted α-keto thioamides. researchgate.netsci-hub.se This reaction involves a cascade functionalization of both C=C and C-H bonds. sci-hub.se

Modular assembly, or "bottom-up" fabrication, is a powerful strategy for constructing complex molecules from simpler, pre-formed building blocks. nih.gov In the context of this compound chemistry, this approach allows for the systematic combination of different structural units to generate diverse libraries of compounds. nih.govrsc.org For instance, the synthesis of thiazole (B1198619) derivatives can be achieved by reacting thioamides with α-tosyloxyketones, where the thioamide and the ketone act as modular components. urfjournals.org

This modular approach is particularly evident in multicomponent reactions where three or more starting materials are combined in a single step to form a complex product. The synthesis of thiazole-pyrimidines from thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate is a prime example of a modular assembly strategy. mdpi.com Similarly, the synthesis of highly functionalized thiazolidin-4-ones and thiazolines via the rhodium-catalyzed annulative coupling of β-ketothioamides with diazo compounds showcases the power of combining different molecular fragments in a controlled manner. chim.it

| Transformation | Method | Key Reagents/Conditions | Outcome |

| Amide to Thioamide | Thionation | Rhodanine/MCM-41 | Green synthesis of thioamides scispace.comresearchgate.net |

| Enaminone to α-Keto Thioamide | C=C bond cleavage | Elemental sulfur, DMAP | Metal-free synthesis of N,N-disubstituted α-keto thioamides researchgate.netsci-hub.se |

| Modular Assembly | Multicomponent Reaction | Thiourea, α-haloketone, dialkyl acetylenedicarboxylate | Synthesis of thiazole-pyrimidines mdpi.com |

| Modular Assembly | Annulative Coupling | β-ketothioamides, diazo compounds, Rh(OAc)₂ | Synthesis of thiazolidin-4-ones and thiazolines chim.it |

Design and Synthesis of Polyheterocyclic Systems Incorporating the α-Keto Thioamide Moiety

The α-keto thioamide functionality is a valuable synthon for the design and synthesis of complex polyheterocyclic systems. Its inherent reactivity allows for a variety of cyclization and annulation reactions to build fused and bridged ring systems.

One strategy involves the use of β-ketothioamides as precursors. These compounds possess multiple nucleophilic and electrophilic centers, enabling them to participate in diverse cyclization reactions. chim.it For instance, they can react with dielectrophilic reagents to form multisubstituted thiophenes regioselectively. chim.it An organocatalyzed enantioselective reaction between β-ketothioamides and α,β-unsaturated aldehydes can lead to optically active thiophenes through a cascade of epoxidation/aziridination and intramolecular S-cyclization. chim.it

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of polyheterocyclic compounds. urfjournals.org For example, the condensation of various amines and hydrazines with diketones and β-keto esters under microwave irradiation can yield a range of nitrogen-containing heterocycles. urfjournals.org A solvent-free, microwave-assisted reaction of α-tosyloxyketones with thioamides in the presence of montmorillonite (B579905) K10 clay provides a green route to substituted thiazoles. urfjournals.org This method avoids the use of hazardous reagents and solvents often required in classical synthetic approaches. urfjournals.org

Dipolar cycloaddition reactions offer another avenue to polyheterocyclic systems. The interaction of rhodium carbenoids derived from α-diazo thioamides can lead to the formation and trapping of thioisomünchnones, which are versatile 1,3-dipoles. sci-hub.se These intermediates can undergo cycloaddition reactions to generate complex polycyclic adducts. sci-hub.se

The versatility of the α-keto thioamide moiety is further demonstrated in the synthesis of fused pyrimidine (B1678525) derivatives. derpharmachemica.com New series of pyrimidines, triazolopyrimidines, and pyridopyrimidines have been synthesized, showcasing the broad applicability of this structural unit in constructing diverse heterocyclic frameworks. derpharmachemica.com The synthesis of chiral fused oxathiane–γ-lactam bicyclic systems from thiazolidine (B150603) derivatives, which can be conceptually related to cyclized thioamide structures, further underscores the potential for creating stereochemically complex molecules. rsc.org

| Polyheterocyclic System | Synthetic Strategy | Key Precursors/Reagents | Key Features |

| Thiophenes | Organocatalyzed Cascade Reaction | β-Ketothioamides, α,β-unsaturated aldehydes | Enantioselective synthesis of optically active thiophenes chim.it |

| Thiazoles | Microwave-Assisted Synthesis | α-Tosyloxyketones, thioamides, montmorillonite K10 clay | Green, solvent-free, and rapid synthesis urfjournals.org |

| Polycyclic Adducts | Dipolar Cycloaddition | α-Diazo thioamides, Rhodium catalyst | Formation and trapping of thioisomünchnone dipoles sci-hub.se |

| Fused Pyrimidines | Multi-step Synthesis | Substituted pyrimidine core | Access to diverse fused pyrimidine systems derpharmachemica.com |

Advanced Spectroscopic and Diffraction Techniques for Characterization of 2 Oxoethanethioamide Compounds

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. specac.comsavemyexams.com Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and thus provide complementary information. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specac.com A key feature in the IR spectra of 2-oxoethanethioamide derivatives is the presence of strong absorption bands corresponding to the carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations. The C=O stretch typically appears in the range of 1675-1740 cm⁻¹. mdpi.com The C=S stretching vibration is generally weaker and appears at a lower frequency, often around 1270-1292 cm⁻¹. mdpi.com The N-H stretching vibration of a secondary thioamide gives rise to a band in the region of 3200-3400 cm⁻¹. mdpi.com For example, a derivative of this compound exhibited IR absorption bands at 1675 cm⁻¹ (C=O), 1292 cm⁻¹ (C=S), and 3209–3350 cm⁻¹ (N-H). mdpi.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. mdpi.comhoriba.com While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds, making it complementary to IR spectroscopy. For this compound compounds, Raman spectroscopy can provide additional information about the carbon skeleton and aromatic rings.

The table below summarizes characteristic vibrational frequencies for functional groups found in this compound derivatives.

Interactive Table: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | IR | 3200–3400 | Medium to Strong, Broad | mdpi.com |

| C-H Stretch (Aliphatic) | IR | 2879–2936 | Medium | mdpi.comresearchgate.net |

| C=O Stretch | IR | 1675–1740 | Strong | mdpi.comresearchgate.net |

| C=N Stretch | IR | 1629–1690 | Medium | mdpi.com |

| C=S Stretch | IR | 1270–1295 | Medium to Weak | mdpi.com |

| C-O Stretch | IR | ~1270 | Strong | mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. savemyexams.comarizona.edu

In the context of this compound derivatives, high-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula of a newly synthesized compound. rsc.org For example, for N-butyl-2-oxo-2-phenylethanethioamide, the calculated mass for the protonated molecule [M+H]⁺ (C₁₂H₁₆NOS) is 222.0953, and the experimentally found mass was 222.0946, confirming the elemental composition. rsc.org

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. ESI is particularly useful for generating the intact molecular ion, which is crucial for determining the molecular weight. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. Cleavage of bonds adjacent to the carbonyl and thiocarbonyl groups, as well as fragmentation of the substituent on the thioamide nitrogen, can lead to characteristic fragment ions. libretexts.org The analysis of these fragments helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.comwikipedia.org By diffracting a beam of X-rays through a single crystal of a this compound derivative, a diffraction pattern is generated. wustl.edu The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. wikipedia.org

Integration of Spectroscopic Methodologies in Reaction Monitoring

The combination of various spectroscopic techniques is not only essential for the final characterization of the purified product but also invaluable for monitoring the progress of chemical reactions in real-time. bruker.comshimadzu.combeilstein-journals.org This approach, often referred to as Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. magritek.com

In-situ FT-IR spectroscopy is particularly well-suited for reaction monitoring due to its ability to be used with a probe inserted directly into the reaction vessel. bruker.com This allows for the continuous tracking of the disappearance of reactant signals (e.g., the starting materials) and the appearance of product signals (e.g., the C=O and C=S stretches of the this compound).

Flow NMR spectroscopy is another powerful tool for online reaction monitoring. beilstein-journals.orgresearchgate.net By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain ¹H NMR spectra at regular intervals. This provides quantitative information about the concentration of reactants, intermediates, and products over time, offering detailed insights into the reaction mechanism. magritek.com

Mass spectrometry can also be coupled with a reaction setup to monitor the formation of the desired product and any byproducts in real-time. shimadzu.com By integrating these spectroscopic methodologies, chemists can gain a comprehensive understanding of the reaction dynamics, leading to more efficient and controlled syntheses of this compound compounds.

Theoretical and Computational Chemistry in 2 Oxoethanethioamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-Oxoethanethioamide. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic properties. These calculations can predict key parameters that govern its stability and reactivity.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing oxo group and the electron-donating thioamide functionality. Calculations can map the distribution of electron density, identifying electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack, respectively. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial indicators of reactivity. For instance, the HOMO is often localized around the sulfur and nitrogen atoms, suggesting these sites are prone to electrophilic attack, while the LUMO is typically centered on the carbonyl carbon and the carbon-sulfur bond, indicating susceptibility to nucleophilic attack.

Reactivity descriptors, derived from these calculations, provide a quantitative measure of this predicted behavior. These descriptors include metrics like electrostatic potential maps, atomic charges, and frontier molecular orbital energies.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule. |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By simulating reaction mechanisms, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

For example, in the synthesis of heterocyclic compounds derived from this compound, such as 1,3,4-thiadiazoles, computational models can map the entire reaction coordinate. researchgate.netnih.govmdpi.commdpi.com This involves locating the structure of the transition state—a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. The energy of this transition state (the activation energy) determines how fast the reaction will proceed.

Techniques for transition state analysis involve searching the potential energy surface for saddle points. uni-muenchen.de Once located, the geometry of the transition state reveals the precise arrangement of atoms as bonds are broken and formed. This information is invaluable for understanding how substituents on the this compound scaffold might influence the reaction's speed and outcome by stabilizing or destabilizing this critical state.

Prediction of Conformational Preferences and Stereochemical Outcomes

The flexibility of the this compound molecule allows it to adopt various three-dimensional shapes, or conformations. The relative stability of these conformers can significantly impact its reactivity. Computational methods can predict the most stable conformations by calculating their relative energies. For this compound, key considerations include the orientation of the oxo and thioamide groups relative to each other, which can be influenced by intramolecular hydrogen bonding or steric hindrance.

Furthermore, when this compound or its derivatives react to form chiral centers, predicting the stereochemical outcome is essential. Computational modeling can determine the energy barriers leading to different stereoisomers. By comparing the transition state energies for pathways that produce, for example, (R) or (S) enantiomers, a prediction can bemade about which product will be favored. This is particularly relevant in reactions where the molecule interacts with other chiral entities, such as enzymes.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (O=C-C=S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-periplanar | 0° | 1.50 | 25 |

Molecular Modeling in Scaffold Design and Derivatization

This compound can serve as a core structure, or scaffold, for the development of new molecules with specific functions, particularly in medicinal chemistry. Molecular modeling plays a pivotal role in the rational design of these derivatives. researchgate.net

Starting with the this compound core, computational chemists can systematically add or modify functional groups in silico to enhance desired properties, such as binding affinity to a biological target. For instance, in the design of enzyme inhibitors, the this compound scaffold can be docked into the active site of a target protein. This modeling can predict the binding mode and affinity, guiding the synthesis of more potent derivatives. This structure-based drug design approach can significantly accelerate the discovery process by prioritizing which derivatives are most likely to be active, thereby reducing the need for extensive and costly synthesis and screening. nih.gov For example, derivatives of this compound have been incorporated into larger structures designed as potential antiparasitic agents. nih.govmdpi.com

Applications of 2 Oxoethanethioamide As a Chemical Building Block and in Specialty Chemical Synthesis

Utility in Complex Organic Synthesis as a Versatile Synthon

2-Oxoethanethioamide serves as a highly effective synthon, or synthetic building block, for the construction of various heterocyclic systems, which are pivotal structures in many biologically active compounds and functional materials. rsc.orgsioc-journal.cn The presence of both a ketone and a thioamide group within the same molecule allows for a range of selective chemical reactions.

The thioamide group is a classic precursor for the synthesis of thiazole (B1198619) rings, a common scaffold in medicinal chemistry. For instance, in reactions analogous to the Hantzsch thiazole synthesis, this compound can react with α-haloketones to yield substituted thiazoles. Similarly, its reaction with hydrazines can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comresearchgate.net Research has demonstrated the synthesis of bis-acid thiosemicarbazides which, upon cyclization, form 1,3,4-thiadiazole structures. mdpi.com

The versatility of related α,β-unsaturated carbonyl compounds in organocatalytic reactions to form five- and six-membered nitrogen-containing heterocycles highlights the potential of this compound in similar transformations. rsc.org These reactions often proceed through covalent catalysis, involving secondary amines, phosphines, or N-heterocyclic carbenes, to create key intermediates for ring formation. rsc.org The synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, often utilizes versatile synthons like chalcones, which share the α,β-unsaturated carbonyl motif, further underscoring the synthetic potential of this compound. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Thioamide-Containing Precursors

| Precursor Type | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| Thiosemicarbazide (B42300) | Acetic Anhydride (B1165640) | 1,3,4-Thiadiazole | buet.ac.bd |

| Thiosemicarbazide | Alkyl/Aryl Isothiocyanates | 1,2,4-Triazole | mdpi.com |

| 1,4-Diketone | Lawesson's Reagent/Ammonia | Thiophene/Pyrrole | nowgonggirlscollege.co.in |

| α-Haloketone | Thioamide | Thiazole | researchgate.net |

Integration into Ligand Architectures for Coordination Chemistry

The sulfur and nitrogen atoms of the thioamide group, along with the oxygen atom of the keto group, make this compound and its derivatives excellent candidates for ligand synthesis in coordination chemistry. orientjchem.org These atoms can act as donor sites, binding to metal ions to form stable coordination complexes. libretexts.org The resulting metal complexes have diverse applications, including in catalysis and materials science. jocpr.comajol.info

Thiosemicarbazone derivatives, which can be synthesized from thioamides, are well-known for their ability to act as bidentate ligands, coordinating to metal ions through the sulfur and a hydrazinic nitrogen atom. jocpr.com The coordination of these ligands to transition metals such as copper(II), cobalt(II), and nickel(II) has been extensively studied. jocpr.comresearchgate.netuokerbala.edu.iq The geometry and reactivity of the resulting metal complexes can be fine-tuned by modifying the ligand structure. orientjchem.org The formation of these complexes is often confirmed by spectroscopic methods like FT-IR, NMR, and mass spectrometry, which show characteristic shifts upon coordination to the metal center. jocpr.com

The design of polydentate ligands containing pyridyl and thiazole units has been a subject of significant research, leading to the creation of specific and highly organized supramolecular architectures upon coordination with metal ions. hud.ac.uk The principles guiding the self-assembly of these ligands with metal ions are crucial for developing new functional materials and sensors. hud.ac.ukcas.cn

Table 2: Coordination Behavior of Thioamide-Related Ligands

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Thiosemicarbazone | Cu(II), Co(II), Ni(II) | Bidentate (S, N) | Varies (e.g., Octahedral) | jocpr.comuokerbala.edu.iq |

| Pyrimidine (B1678525) Monoxime | Ni(II), Co(II), Cu(II) | Varies | Varies (e.g., 1:1 or 1:2 M:L ratio) | researchgate.net |

| Naphthylhydrazone | Ru(II) | Tetradentate (O, N, S, N) | Octahedral | mdpi.com |

| Amino Acid Schiff Base | Mn(II), Co(II), Ni(II), Cu(II) | Tridentate (O, N, O) | Varies | ajol.info |

Role in the Development of Novel Catalytic Systems

Metal complexes derived from ligands incorporating the this compound framework are being explored for their catalytic activity in a variety of organic transformations. mdpi.com The electronic properties and steric environment of the metal center, which are dictated by the ligand, are crucial for the efficiency and selectivity of the catalyst. nih.gov

Ligands containing soft donor atoms like sulfur are known to form stable complexes with late transition metals, which are active in many catalytic processes, including cross-coupling reactions and hydrogenations. rsc.org For example, phosphinooxazoline (PHOX) ligands, which contain nitrogen and phosphorus donor atoms, have been successfully used in asymmetric catalysis. nih.gov The development of ligands based on this compound could provide new catalytic systems with unique reactivity.

Recent advancements in catalysis have highlighted the importance of metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. mdpi.com Ligands with proton-responsive groups or those capable of aromatization-dearomatization can facilitate challenging transformations. The integration of the this compound moiety into such ligand designs could lead to novel catalysts for reactions like CO2 hydrogenation and dehydrogenative coupling. mdpi.com The use of first-row transition metal complexes with N-heterocyclic carbene ligands, including those derived from triazoles, has shown significant promise in homogeneous catalysis, suggesting a fruitful area of exploration for thioamide-based ligands. rsc.org

Exploration in Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. fiveable.menumberanalytics.com this compound and its derivatives can participate in supramolecular assembly through various non-covalent interactions, including hydrogen bonding (via the N-H group), van der Waals forces, and π-π stacking interactions if incorporated into aromatic systems. researchgate.net

Host-guest chemistry, a key area of supramolecular chemistry, involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. fiveable.menih.gov The specific binding is driven by complementary shapes, sizes, and chemical functionalities. fiveable.me Macrocyclic compounds and other pre-organized structures can act as hosts. beilstein-journals.org By incorporating this compound into larger molecular frameworks, it is possible to create novel host molecules with specific recognition properties. The formation of such host-guest complexes can be studied using techniques like NMR and UV-Vis spectroscopy. scielo.br

The self-assembly of molecules into ordered structures is a fundamental principle in nature and materials science. fiveable.me The directional nature of hydrogen bonds and other non-covalent interactions involving the functional groups of this compound can be exploited to guide the formation of well-defined supramolecular polymers, gels, and other organized assemblies. rsc.orgmdpi.com

Table 3: Key Non-Covalent Interactions in Supramolecular Chemistry

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides directionality and strength to supramolecular structures like DNA and proteins. numberanalytics.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the stability of DNA, proteins, and the formation of columnar liquid crystals. beilstein-journals.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Ubiquitous interactions that contribute to the overall stability of molecular assemblies. researchgate.net |

| Host-Guest Interactions | Specific binding of a guest molecule within the cavity of a host molecule. | Enables molecular recognition, sensing, and encapsulation. fiveable.menih.gov |

Applications in Advanced Material Science Precursors

The unique chemical functionalities of this compound make it a promising precursor for the synthesis of advanced materials. oatext.comscilit.com These materials can have a wide range of applications, from electronics to energy storage. The ability to form heterocyclic structures and coordinate with metal ions is particularly relevant in this context.

For example, polymers and coordination polymers incorporating the this compound unit can exhibit interesting electronic and optical properties. The sulfur atoms can enhance the material's affinity for certain surfaces or its performance in electronic devices. The synthesis of graphene and other 2D materials has opened up new avenues for materials science, and functionalization of these materials with molecules like this compound could tailor their properties for specific applications. scispace.com

Furthermore, the thioamide group can be a source of sulfur for the synthesis of metal sulfide (B99878) nanoparticles. By carefully controlling the decomposition of metal complexes containing this compound-derived ligands, it may be possible to produce nanoparticles with controlled size and morphology, which are important for applications in catalysis and optoelectronics.

Future Prospects and Emerging Research Trajectories in 2 Oxoethanethioamide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. acs.orgsciencenet.cn Research into the synthesis of 2-oxoethanethioamides is increasingly aligning with these principles, moving away from traditional, often harsh, reagents toward more sustainable alternatives. rsc.orgnih.gov

A significant advancement is the development of metal-free synthetic methods. For instance, an unprecedented metal-free cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur has been reported as a practical route to N,N-disubstituted α-keto thioamides. sci-hub.se This method avoids the use of costly and toxic metal catalysts and replaces traditionally used, waste-generating sulfurating agents like Lawesson's reagent. sci-hub.se The reaction proceeds with a cascade functionalization of both C=C and C-H bonds, showcasing high atom economy, a key metric in green chemistry that measures the efficiency of incorporating reactant atoms into the final product. sci-hub.sewordpress.com

Future research will likely focus on expanding the substrate scope of such reactions and exploring even greener conditions. Key areas of development include:

Use of Green Solvents: Shifting from conventional organic solvents like DMF to water or bio-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) can dramatically reduce the environmental footprint of the synthesis. sci-hub.semdpi.comsigmaaldrich.com

Catalyst-Free Reactions: Further development of catalyst-free reactions, potentially activated by light (photocatalysis) or electrochemistry, represents a major frontier. mdpi.com These methods can offer high selectivity under ambient conditions. mdpi.com

Renewable Feedstocks: A long-term goal is the synthesis of 2-oxoethanethioamide precursors from renewable biomass instead of petroleum-based starting materials, fully aligning the synthesis with the principles of a circular economy. acs.org

The table below summarizes the results from a metal-free synthesis of various α-aroyl thioamides, demonstrating the method's applicability to a range of functional groups. sci-hub.se

| Entry | Aryl Group | Yield (%) | Melting Point (°C) |

| 1 | 4-Methoxyphenyl | 56 | 88-89 |

| 2 | 4-Chlorophenyl | 77 | 97-98 |

| 3 | 4-(Trifluoromethyl)phenyl | 61 | 70-71 |

| 4 | 4-Nitrophenyl | 74 | 148-150 |

| 5 | 2-Nitrophenyl | 61 | 114-115 |

| 6 | 3,4-Dichlorophenyl | 75 | 106-108 |

| 7 | Naphthalen-2-yl | 70 | 103-104 |

| 8 | Naphthalen-1-yl | 72 | 109-110 |

Data sourced from a study on the metal-free synthesis of α-keto thioamides. sci-hub.se

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique electronic properties of the this compound scaffold make it a fertile ground for discovering novel chemical reactions. The interplay between the electrophilic keto-carbon and the nucleophilic sulfur and nitrogen atoms of the thioamide group enables a diverse range of transformations.

Recent studies have uncovered unexpected reaction pathways. In one instance, researchers attempting to synthesize 4-aminothiazoles via a one-pot reaction observed the formation of N,N-dimethyl-2-oxoethanethioamide derivatives instead. tandfonline.com Mechanistic investigation suggested that the solvent, dimethylformamide (DMF), unexpectedly acted as the amine source in the reaction, highlighting a novel transformation pathway where the solvent is not merely an inert medium but an active participant. tandfonline.com The structures of the resulting α-oxothioamides were unequivocally confirmed by X-ray crystallography. tandfonline.com

Future research is poised to deliberately exploit this inherent reactivity in several ways:

Synthesis of Heterocycles: As demonstrated in several studies, this compound derivatives are excellent precursors for a wide array of sulfur- and nitrogen-containing heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. mdpi.comresearchgate.netmdpi.com Future work will likely expand this to new heterocyclic systems with potential applications in medicinal chemistry and materials science.

Exploring Ambident Reactivity: The thioamide group can act as either a sulfur or a nitrogen nucleophile. Future studies will aim to control this ambident reactivity with greater precision, allowing for the selective synthesis of different product isomers from the same this compound precursor.

| Starting Materials | Intended Product | Unexpected Product Formed |

| Methyl 2-oxo-2-(p-tolyl)ethanedithioate, cyanamide (B42294), 2-bromoacetonitrile | 4-amino-2-(p-tolyl-benzoyl)thiazole-5-carbonitrile | N,N-dimethyl-2-oxo-2-(p-tolyl)ethanethioamide |

| Methyl 2-(naphthalen-1-yl)-2-oxoethanedithioate, cyanamide, 2-bromoacetamide | 4-amino-2-(naphthalen-1-yl-benzoyl)thiazole-5-carboxamide | N,N-dimethyl-2-(naphthalen-1-yl)-2-oxoethanethioamide |

Data from a study on the synthesis of aminothiazoles where α-oxothioamides were formed unexpectedly. tandfonline.com

Expansion into Novel Areas of Catalysis and Advanced Materials Chemistry

The structural features of this compound make it an attractive candidate for applications beyond its role as a synthetic intermediate. The presence of heteroatoms (O, N, S) with available lone pairs suggests strong potential in coordination chemistry, catalysis, and the design of functional materials.

While direct applications are still emerging, future research trajectories can be clearly envisioned:

Ligand Design for Catalysis: The keto and thioamide groups can act as a bidentate ligand, chelating to metal centers. The resulting metal complexes could function as novel homogeneous catalysts. The electronic properties of the ligand could be fine-tuned by changing the substituents on the this compound backbone, allowing for the optimization of catalytic activity and selectivity for various organic transformations. rsc.org

Heterogeneous Catalysis: this compound derivatives could be immobilized on solid supports, such as layered double hydroxides or porous polymers, to create stable and recyclable heterogeneous catalysts. rsc.orgnsf.gov This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems.

Advanced Materials: The ability of 2-oxoethanethioamides to serve as building blocks for larger, conjugated heterocyclic systems opens avenues in materials science. mdpi.comresearchgate.net These larger molecules could possess interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as components in polymeric materials. sci-hub.se

Biocatalysis: The use of enzymes, such as 2-oxoglutarate-dependent oxygenases, could be explored for the selective functionalization of the this compound scaffold. mdpi.com This interdisciplinary approach could provide access to novel derivatives that are difficult to obtain through traditional chemical synthesis.

Interdisciplinary Research with Advanced Computational Techniques

Modern chemical research is increasingly a partnership between experimental synthesis and computational modeling. Advanced computational techniques are set to play a pivotal role in accelerating the development of this compound chemistry.

Key areas for synergistic research include:

Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This can provide deep insight into the mechanisms of newly discovered reactions, such as the unexpected formation of α-oxothioamides from DMF, and guide the optimization of reaction conditions. tandfonline.com

Predictive Modeling: Computational screening can predict the reactivity of various substituted this compound derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Design of Catalysts and Materials: Molecular modeling can be used to design novel metal complexes based on this compound ligands, predicting their geometric and electronic structures and potential catalytic activity before they are synthesized in the lab.

Biological Activity Prediction: As demonstrated in studies on related heterocyclic systems, computational docking can be used to predict how this compound derivatives might interact with biological targets like enzymes. mdpi.comresearchgate.netnih.gov This can guide the design of new molecules with potential therapeutic applications.

The integration of these computational tools will not only deepen the fundamental understanding of this compound chemistry but also rationalize the discovery and development of its future applications, making the research process more efficient and targeted.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound?

- Methodological Answer : Adhere to institutional safety reviews (e.g., IBC protocols) for hazardous compounds. Document raw data transparently (e.g., electronic lab notebooks) and report negative results to avoid publication bias. Reference established guidelines (e.g., OECD GLP principles) for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.